molecular formula C26H33N5O3 B14925943 Ethyl 1-ethyl-2-oxo-4-phenyl-6-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 1-ethyl-2-oxo-4-phenyl-6-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14925943
M. Wt: 463.6 g/mol
InChI Key: QTIVSCHQBLSOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring, a phenyl group, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate, phenylhydrazine, and various substituted piperazines. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its specific structural features, such as the presence of a piperazine moiety and a pyridine ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H33N5O3

Molecular Weight

463.6 g/mol

IUPAC Name

ethyl 3-ethyl-2-oxo-6-phenyl-4-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C26H33N5O3/c1-3-31-22(19-30-15-13-29(14-16-30)18-20-9-8-12-27-17-20)23(25(32)34-4-2)24(28-26(31)33)21-10-6-5-7-11-21/h5-12,17,24H,3-4,13-16,18-19H2,1-2H3,(H,28,33)

InChI Key

QTIVSCHQBLSOMG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CN3CCN(CC3)CC4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.